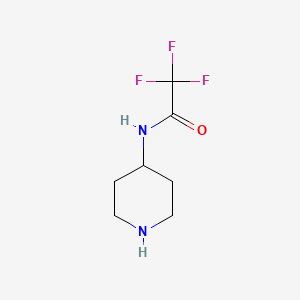

2,2,2-trifluoro-N-(piperidin-4-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-N-piperidin-4-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3N2O/c8-7(9,10)6(13)12-5-1-3-11-4-2-5/h5,11H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIRKOCSSOKHBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444690 | |

| Record name | 2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97181-51-6 | |

| Record name | 2,2,2-Trifluoro-N-4-piperidinylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97181-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,2,2-trifluoro-N-(piperidin-4-yl)acetamide: Mechanism and Methodology

Abstract

The introduction of a trifluoroacetyl moiety is a cornerstone strategy in modern medicinal chemistry, employed to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. 2,2,2-trifluoro-N-(piperidin-4-yl)acetamide is a pivotal building block that incorporates this valuable functional group onto a versatile piperidine scaffold, a privileged structure in numerous FDA-approved pharmaceuticals. This technical guide provides an in-depth exploration of the prevalent synthesis mechanism for this compound—nucleophilic acyl substitution. It elucidates the causal factors behind critical experimental choices, presents a detailed and validated laboratory protocol, and offers a comprehensive framework for researchers and drug development professionals engaged in synthetic organic chemistry.

Introduction: The Strategic Importance of Trifluoroacetylation

The trifluoroacetyl group (-COCF₃) serves multiple strategic roles in organic synthesis. It can function as a stable protecting group for primary and secondary amines, which can be cleaved under specific basic conditions.[1][2] More significantly, the incorporation of the trifluoromethyl (-CF₃) group is a widely recognized tactic in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1] The synthesis of this compound provides a direct route to installing this pharmacologically significant motif onto the C4 position of a piperidine ring, creating a versatile intermediate for further elaboration in drug discovery programs.

The most direct and efficient pathway to this target molecule is the selective N-acylation of 4-aminopiperidine using a suitable trifluoroacetylating agent. This guide will focus on the use of trifluoroacetic anhydride (TFAA), a highly reactive and effective reagent for this transformation.[3][4]

The Core Synthesis Mechanism: Nucleophilic Acyl Substitution

The formation of this compound from 4-aminopiperidine and trifluoroacetic anhydride is a classic example of a nucleophilic acyl substitution reaction. The mechanism proceeds through several distinct, logical steps.

Causality of Reagent Selection:

-

4-Aminopiperidine: This starting material possesses two nucleophilic nitrogen atoms: a primary exocyclic amine (-NH₂) and a secondary endocylcic amine (-NH-). The primary amine is sterically more accessible and generally more nucleophilic, making it the preferred site for acylation under controlled conditions.

-

Trifluoroacetic Anhydride (TFAA): TFAA is chosen for its high reactivity.[4] The two trifluoromethyl groups are powerful electron-withdrawing groups, which significantly increase the electrophilicity of the carbonyl carbons, making them highly susceptible to nucleophilic attack. Its byproduct, trifluoroacetic acid, is volatile, and its removal is straightforward.

-

Tertiary Amine Base (e.g., Triethylamine, Et₃N): A non-nucleophilic base is essential. Its primary role is to act as an acid scavenger, neutralizing the trifluoroacetic acid byproduct formed during the reaction.[1][3] This neutralization prevents the protonation of the 4-aminopiperidine starting material, which would render it non-nucleophilic, and drives the reaction equilibrium towards the product.[1]

Mechanistic Steps:

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the primary nitrogen of 4-aminopiperidine attacking one of the highly electrophilic carbonyl carbons of trifluoroacetic anhydride.

-

Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, leading to the formation of a transient, negatively charged tetrahedral intermediate.

-

Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl π-bond is reformed, and a trifluoroacetate anion is expelled. Trifluoroacetate is an excellent leaving group due to the stabilizing effect of the three fluorine atoms on the negative charge.

-

Deprotonation: The product of the previous step is a protonated amide. The tertiary amine base (triethylamine) deprotonates this intermediate to yield the final, neutral this compound product and the triethylammonium trifluoroacetate salt.

Visualization of the Reaction Mechanism

Caption: Workflow of the Nucleophilic Acyl Substitution Mechanism.

Validated Experimental Protocol

This protocol describes a robust method for the synthesis of this compound on a laboratory scale.

Safety Precautions:

-

Trifluoroacetic anhydride (TFAA) is highly corrosive, volatile, and reacts violently with water.[4] All operations must be conducted in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Anhydrous solvents are critical; moisture will rapidly decompose the TFAA reagent.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| 4-Aminopiperidine | 100.16 | 10.0 | 1.00 g | 1.0 |

| Triethylamine (Et₃N) | 101.19 | 15.0 | 2.09 mL | 1.5 |

| Trifluoroacetic Anhydride (TFAA) | 210.03 | 11.0 | 1.55 mL | 1.1 |

| Dichloromethane (DCM), anhydrous | - | - | 50 mL | - |

| Saturated NaHCO₃ (aq.) | - | - | 30 mL | - |

| Brine (Saturated NaCl aq.) | - | - | 30 mL | - |

| Anhydrous Na₂SO₄ | - | - | ~5 g | - |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminopiperidine (1.00 g, 10.0 mmol) and anhydrous dichloromethane (30 mL).

-

Addition of Base: Add triethylamine (2.09 mL, 15.0 mmol) to the stirring solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the exothermic nature of the acylation and minimize potential side reactions.

-

Reagent Addition: In a separate, dry vessel, dissolve trifluoroacetic anhydride (1.55 mL, 11.0 mmol) in anhydrous dichloromethane (20 mL). Transfer this solution to a dropping funnel. Add the TFAA solution dropwise to the cooled, stirring reaction mixture over 15-20 minutes. Maintaining a slow addition rate is crucial for selectivity and safety.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for an additional 2 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in Dichloromethane. The disappearance of the 4-aminopiperidine spot indicates reaction completion.

Work-up and Purification

-

Quenching: Carefully pour the reaction mixture into a separatory funnel containing 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining TFAA and the trifluoroacetic acid byproduct. Effervescence (CO₂ evolution) will be observed.

-

Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower organic (DCM) layer. Extract the aqueous layer two more times with 20 mL portions of DCM.

-

Washing: Combine all organic extracts and wash them with 30 mL of brine. This step removes residual water and water-soluble impurities.

-

Drying: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude material is typically purified by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford this compound as a white solid.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O stretches of the amide.

Conclusion

The synthesis of this compound via nucleophilic acyl substitution is a reliable and efficient process. A thorough understanding of the underlying mechanism, particularly the roles of reagent electrophilicity, steric accessibility, and the necessity of an acid scavenger, is paramount for achieving high yields and purity. The protocol detailed herein represents a self-validating system, where each step is designed to control the reaction's thermodynamics and kinetics, ensuring a reproducible outcome. For researchers in drug development, mastery of this synthesis provides access to a valuable chemical intermediate, enabling the exploration of new chemical space and the optimization of lead compounds.

References

-

Katritzky, A. R., Yang, B., Qiu, G., & Zhang, Z. (1999). N-(Trifluoroacetyl)succinimide as a Convenient Trifluoroacetylating Reagent. Synthesis, 1999(1), 55-57.[2]

-

Jang, D. O., et al. (2009). Trifluoroacetylation of amines with trifluoroacetic acid in the presence of trichloroacetonitrile and triphenylphosphine. Tetrahedron Letters.

-

Google Patents. KR101083935B1 - Trifluoroacetylation for amines. [Online] Available at: [5]

-

Google Patents. KR101072679B1 - New trifluoroacetylation method for amines. [Online] Available at: [6]

-

Wikipedia. Trifluoroacetic anhydride. [Online] Available at: [Link][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Trifluoroacetamides [organic-chemistry.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 5. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]

- 6. KR101072679B1 - New trifluoroacetylation method for amines - Google Patents [patents.google.com]

- 7. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 2,2,2-trifluoro-N-(piperidin-4-yl)acetamide

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These characteristics are foundational to predicting a compound's pharmacokinetic and pharmacodynamic behavior, influencing everything from absorption and distribution to metabolic stability and target engagement. This guide provides a comprehensive technical overview of 2,2,2-trifluoro-N-(piperidin-4-yl)acetamide, a small molecule of interest within contemporary medicinal chemistry.

The presence of the trifluoroacetamide group and the piperidine ring suggests its potential utility as a scaffold in the design of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the piperidine moiety is a common feature in centrally active compounds. This document serves as a resource for researchers, scientists, and drug development professionals, offering both a summary of known properties and detailed protocols for their experimental determination.

Molecular Identity and Structural Features

This compound is identified by the Chemical Abstracts Service (CAS) number 97181-51-6 [1]. Its structure is characterized by a central piperidine ring, with a trifluoroacetamide functional group attached to the nitrogen at the 4-position.

Caption: Chemical structure of this compound.

Core Physicochemical Properties: A Summary

| Property | Predicted/Estimated Value | Significance in Drug Development |

| Molecular Formula | C₇H₁₁F₃N₂O | Defines the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 198.19 g/mol | Influences diffusion, bioavailability, and formulation. |

| Melting Point | Not available | Important for solid-state characterization, purity assessment, and formulation development. |

| Boiling Point | Not available | Relevant for purification (distillation) and understanding volatility. |

| Aqueous Solubility | Not available | A critical determinant of oral bioavailability and parenteral formulation feasibility. Low solubility can be a major hurdle in drug development.[2] |

| pKa | Not available | The acid dissociation constant is crucial for understanding the ionization state at physiological pH, which affects solubility, permeability, and receptor binding. |

| LogP/LogD | Not available | The partition coefficient (LogP) and distribution coefficient (LogD) are measures of lipophilicity, which influences membrane permeability and metabolic stability.[4] |

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Aqueous Solubility

The aqueous solubility of a compound is a fundamental property that influences its absorption and distribution in vivo. A common and straightforward method for its determination is the shake-flask method.

Rationale: This method establishes equilibrium between the solid compound and its saturated solution, providing a thermodynamic measure of solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

-

Preparation of Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the PBS buffer in a sealed vial. The presence of undissolved solid is crucial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid from the solution by centrifugation followed by filtration of the supernatant through a 0.22 µm filter.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve of the compound should be prepared to ensure accurate quantification.

Determination of pKa by Potentiometric Titration

The pKa value dictates the extent of ionization of a molecule at a given pH. For a compound with a basic piperidine nitrogen, determining its pKa is essential. Potentiometric titration is a reliable and accurate method for this purpose.[5][6][7]

Rationale: This technique involves the gradual neutralization of the acidic or basic functional groups of the molecule and monitoring the corresponding change in pH. The pKa is the pH at which the functional group is 50% ionized.[8]

Sources

- 1. 97181-51-6 2,2,2-TRIFLUORO-N-PIPERIDIN-4-YL-ACETAMIDE [chemsigma.com]

- 2. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 3. pacelabs.com [pacelabs.com]

- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectral Analysis of 2,2,2-trifluoro-N-(piperidin-4-yl)acetamide

This technical guide provides a comprehensive analysis of the expected spectral data for 2,2,2-trifluoro-N-(piperidin-4-yl)acetamide, a compound of interest in contemporary drug discovery and chemical research. As experimental spectra for this specific molecule are not widely published, this document serves as a predictive guide, synthesizing established principles of spectroscopic analysis with data from analogous structures. This approach is designed to empower researchers, scientists, and drug development professionals to confidently identify and characterize this and similar molecules.

Introduction

This compound features a piperidine core, a ubiquitous scaffold in medicinal chemistry, functionalized with a trifluoroacetamide group at the 4-position. The incorporation of the trifluoromethyl group can significantly modulate the physicochemical and pharmacological properties of the parent amine, including its basicity, lipophilicity, and metabolic stability. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind the predicted spectral features will be explained, providing a robust framework for interpretation.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectral data, the following numbering scheme will be used for the atoms in this compound.

Figure 1. Molecular structure and atom numbering of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its molecular framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the piperidine ring protons and the amide N-H proton. The trifluoroacetyl group does not contain any protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H4 | 3.8 - 4.2 | Multiplet | - | 1H |

| H2, H6 (axial) | 2.5 - 2.8 | Multiplet | - | 2H |

| H2, H6 (equatorial) | 3.0 - 3.3 | Multiplet | - | 2H |

| H3, H5 (axial) | 1.4 - 1.7 | Multiplet | - | 2H |

| H3, H5 (equatorial) | 1.9 - 2.2 | Multiplet | - | 2H |

| N1-H | 1.5 - 2.5 | Broad Singlet | - | 1H |

| N2-H | 8.0 - 8.5 | Broad Singlet | - | 1H |

Expertise & Experience in Interpretation:

-

H4 Proton: The proton at C4 is attached to a carbon bearing a nitrogen atom of the amide group. This deshielding environment will shift its resonance downfield, likely in the range of 3.8-4.2 ppm. Its multiplicity will be complex due to coupling with the adjacent axial and equatorial protons on C3 and C5.

-

Piperidine Ring Protons (H2, H3, H5, H6): The protons on the piperidine ring will exhibit characteristic chemical shifts for a saturated heterocycle. The equatorial protons (H2eq, H6eq, H3eq, H5eq) are expected to resonate at a lower field compared to their axial counterparts due to the anisotropic effect of the C-C and C-N bonds. The protons on carbons adjacent to the nitrogen (H2, H6) will be further downfield than those at C3 and C5.

-

Amide and Amine N-H Protons: The chemical shifts of N-H protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. The amide proton (N2-H) is expected to be significantly deshielded and will likely appear as a broad singlet between 8.0 and 8.5 ppm. The secondary amine proton (N1-H) within the piperidine ring will be more shielded and is anticipated to appear as a broad singlet in the 1.5-2.5 ppm region.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹⁹F Coupling) | Coupling Constant (¹JCF, Hz) |

| C7 (C=O) | 155 - 160 | Quartet | ~35-40 |

| C8 (CF₃) | 115 - 120 | Quartet | ~280-290 |

| C4 | 48 - 53 | - | - |

| C2, C6 | 43 - 48 | - | - |

| C3, C5 | 30 - 35 | - | - |

Expertise & Experience in Interpretation:

-

Carbonyl Carbon (C7): The amide carbonyl carbon is expected to resonate in the typical range for amides, around 155-160 ppm. Due to the coupling with the three fluorine atoms on the adjacent carbon, this signal will appear as a quartet with a coupling constant of approximately 35-40 Hz.

-

Trifluoromethyl Carbon (C8): The carbon of the CF₃ group will be significantly deshielded and will appear as a quartet due to the large one-bond coupling to the three fluorine atoms (¹JCF ≈ 280-290 Hz). Its chemical shift is predicted to be in the 115-120 ppm range.

-

Piperidine Ring Carbons (C2, C3, C4, C5, C6): The chemical shifts of the piperidine carbons are expected in the aliphatic region. The carbon bearing the amide group (C4) will be the most downfield of the ring carbons. The carbons adjacent to the ring nitrogen (C2, C6) will be next, followed by the more shielded carbons at the 3 and 5 positions.

Predicted ¹⁹F NMR Spectral Data

Fluorine-19 NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atoms.

| Fluorine(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants |

| CF₃ | -74 to -78 | Singlet | - |

Expertise & Experience in Interpretation:

-

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.[1][2]

-

The chemical shift of the CF₃ group in trifluoroacetamides typically appears in the range of -74 to -78 ppm relative to CFCl₃.[3][4] The exact chemical shift will be influenced by the solvent and the electronic nature of the rest of the molecule.

-

Since there are no other fluorine atoms in the molecule, this signal is expected to be a singlet.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3300 - 3500 | N-H (Amide & Amine) | Stretching | Medium, Broad |

| 2850 - 2960 | C-H (Aliphatic) | Stretching | Medium to Strong |

| 1680 - 1720 | C=O (Amide I) | Stretching | Strong |

| 1510 - 1550 | N-H (Amide II) | Bending | Medium to Strong |

| 1100 - 1300 | C-F | Stretching | Strong |

Expertise & Experience in Interpretation:

-

N-H Stretching: A broad band is expected in the 3300-3500 cm⁻¹ region, which will be a composite of the N-H stretching vibrations of the secondary amide and the secondary amine. Hydrogen bonding can cause significant broadening of this peak.

-

C-H Stretching: The aliphatic C-H stretching vibrations of the piperidine ring will appear as a series of sharp to medium peaks in the 2850-2960 cm⁻¹ region.

-

Amide I Band (C=O Stretch): A strong absorption band between 1680 and 1720 cm⁻¹ is characteristic of the carbonyl stretching vibration in a secondary amide. The electron-withdrawing trifluoromethyl group is expected to shift this band to a higher wavenumber compared to a non-fluorinated acetamide.

-

Amide II Band (N-H Bend): A medium to strong band between 1510 and 1550 cm⁻¹ is indicative of the N-H bending vibration coupled with C-N stretching in the secondary amide.[5]

-

C-F Stretching: The C-F stretching vibrations of the trifluoromethyl group will give rise to one or more strong absorption bands in the 1100-1300 cm⁻¹ region.[6]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

-

Molecular Ion (M⁺˙): The molecular weight of this compound is 196.11 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak at m/z 196 may be observed, though it could be of low intensity. In softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 197 would be the prominent peak.

-

Major Fragmentation Pathways: The fragmentation of N-acylpiperidines is well-documented.[7][8] The primary fragmentation pathways are expected to involve the piperidine ring and the amide linkage.

Figure 2. Predicted major fragmentation pathways for protonated this compound in ESI-MS.

Expertise & Experience in Interpretation:

-

Amide Bond Cleavage: A common fragmentation pathway for amides is the cleavage of the C-N bond, which would lead to the formation of a piperidin-4-ylaminium ion at m/z 84 and the neutral loss of trifluoroacetamide.

-

α-Cleavage: Cleavage of the bonds alpha to the piperidine nitrogen is a characteristic fragmentation for piperidine derivatives.[7] This could involve the loss of an ethyl radical (C₂H₅) to give a fragment at m/z 168.

-

Loss of Trifluoroacetaldehyde: Another potential fragmentation could be the loss of trifluoroacetaldehyde (CF₃CHO) via a retro-Diels-Alder type rearrangement, resulting in an ion at m/z 99.

IV. Experimental Protocols

As a self-validating system, the following protocols are provided to enable the synthesis and spectral analysis of this compound.

Synthesis Protocol: Trifluoroacetylation of 4-Aminopiperidine

A plausible and efficient method for the synthesis of the target compound is the trifluoroacetylation of commercially available 4-aminopiperidine.[9][10]

Materials:

-

4-Aminopiperidine

-

Trifluoroacetic anhydride (TFAA) or Ethyl trifluoroacetate

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-aminopiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

NMR Sample Preparation and Data Acquisition

Protocol:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts, particularly of the N-H protons.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹⁹F NMR, use a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. Use CFCl₃ as an external or internal reference (δ = 0.0 ppm).

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy Data Acquisition

Protocol:

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

-

Record a background spectrum.

-

Place a small amount of the solid sample or a drop of a concentrated solution onto the ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Process the spectrum to identify the wavenumbers of the major absorption bands.

Mass Spectrometry Data Acquisition

Protocol:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

For ESI-MS, use a positive ionization mode.

-

Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺.

-

Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern.

V. Conclusion

This in-depth technical guide provides a comprehensive predictive analysis of the NMR, IR, and MS spectral data for this compound. By understanding the expected spectral features and the underlying principles of their interpretation, researchers can confidently identify and characterize this important fluorinated piperidine derivative. The provided experimental protocols offer a practical framework for the synthesis and analysis of this compound, ensuring scientific integrity and reproducibility.

References

- BenchChem. (2025).

- Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed, 29785738.

- Roberts, J. D. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts.

- Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

- Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-12.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO.

- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.

- Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy.

- University of Arizona. (n.d.). 19Flourine NMR.

- ResearchGate. (2021). List of the proton chemical shifts (ppm)

- University of California, Los Angeles. (n.d.).

- Kent, S. B., et al. (1981). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Journal of the American Chemical Society, 103(23), 6772-6781.

- Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.

- ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).

- Laschat, S., et al. (2022).

- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.

- ResearchGate. (2015).

- SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts.

- SpectraBase. (n.d.). Piperidine.

- BenchChem. (2025).

- Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO.

- ResearchGate. (2021). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}.

- Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(5), 963-968.

- SpectraBase. (n.d.). 2,2,2-Trifluoro-N-phenyl-N-(1-phenylpiperidin-4-yl)acetamide - Optional[FTIR] - Spectrum.

- SpectraBase. (n.d.). 2,2,2-Trifluoro-N-(1-benzylpiperidin-4-yl)-N-(4-chlorophenyl)-acetamide - Optional[MS (GC)] - Spectrum.

- Takeda, Y., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 88(12), 7943-7951.

- Chemspace. (n.d.). 2,2,2-trifluoro-N,N-bis(piperidin-4-yl)acetamide - C12H20F3N3O | CSCS00120198475.

- SpectraBase. (n.d.). N-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl)acetamide - Optional[13C NMR].

- Google Patents. (2012).

- Wikipedia. (2023).

- PrepChem.com. (n.d.). Synthesis of 2,2,2-Trifluoro-N-[4-methyl-1-(p-trifluoroacetylphenyl)-2-pyrazolin-3-yl]acetamide.

- NIST WebBook. (n.d.). Acetamide, 2,2,2-trifluoro-N-methyl-N-(trifluoroacetyl)-.

- PubChem. (n.d.). 2,2,2-Trifluoro-N-(2-phenylethyl)acetamide.

- Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.

- Sigma-Aldrich. (n.d.). 1-Trifluoroacetyl piperidine 97 340-07-8.

- PubChem. (n.d.). 1-Trifluoroacetyl piperidine.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 1-(Trifluoroacetyl)piperidine | 340-07-8.

- University of Massachusetts Lowell. (n.d.). Table of Characteristic IR Absorptions.

- Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables.

- BenchChem. (2025).

- PubMed. (2011). 2,2,2-Trifluoro-N-(isoquinolin-5-ylmeth-yl)acetamide.

- YouTube. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam.

- ChemicalBook. (n.d.). 1-ACETYLPIPERIDINE(618-42-8) 13C NMR spectrum.

- ChemicalBook. (n.d.). 2-(fluoromethyl)piperidine hydrochloride(886216-73-5) 1H NMR spectrum.

- Sigma-Aldrich. (n.d.). 4-fluoro-1-(trifluoroacetyl)piperidine-4-carboxylic acid | 2680864-72-4.

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. scispace.com [scispace.com]

- 4. dovepress.com [dovepress.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Biological activity of trifluoroacetyl piperidines

An In-depth Technical Guide on the Biological Activity of Trifluoroacetyl Piperidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a trifluoroacetyl group to this privileged structure can significantly enhance its pharmacological properties, primarily by increasing lipophilicity and metabolic stability. This guide provides a comprehensive technical overview of the diverse biological activities of trifluoroacetyl piperidines, delving into their mechanisms of action, potential therapeutic applications, and the experimental protocols used for their evaluation. We will explore their activity in the central nervous system, particularly as modulators of GABAergic neurotransmission, as well as their anti-inflammatory, analgesic, and emerging anticancer properties. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the design and application of this promising class of compounds.

Chapter 1: Introduction to Trifluoroacetyl Piperidines

The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a highly privileged scaffold in drug discovery.[1][2] Its prevalence in pharmaceuticals stems from its ability to confer favorable physicochemical properties, such as improved water solubility and the capacity to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets.[2] The conformational flexibility of the piperidine ring also allows it to adapt to the steric requirements of various binding pockets.[2]

The Significance of the Trifluoroacetyl Group: Enhancing Lipophilicity and Biological Activity

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological profiles.[3] The trifluoroacetyl group (-COCF₃), in particular, imparts several advantageous properties. Its high electronegativity and the stability of the carbon-fluorine bond can increase the metabolic stability of a compound.[3] Furthermore, the trifluoromethyl moiety significantly increases lipophilicity, which can improve a drug's ability to cross biological membranes, including the blood-brain barrier.[4] This enhanced lipophilicity and electron-withdrawing nature of the trifluoroacetyl group can also lead to stronger interactions with biological targets, thereby potentiating the desired biological activity.[5]

Synthesis of Trifluoroacetyl Piperidines for Biological Evaluation

The synthesis of trifluoroacetyl piperidines is a critical step in their development as potential therapeutic agents. Various synthetic methodologies have been developed to introduce the trifluoroacetyl group onto the piperidine ring. A common approach involves the acylation of a piperidine derivative with trifluoroacetic anhydride or a related activated trifluoroacetic acid derivative.[6] The choice of synthetic route often depends on the desired substitution pattern on the piperidine ring and the need for stereochemical control, which can be crucial for biological activity.[5]

Chapter 2: Mechanism of Action: Modulating Key Biological Targets

Central Nervous System Activity: GABA Receptor Modulation

Several studies have suggested that trifluoroacetyl piperidine derivatives possess significant activity in the central nervous system (CNS).[2][4][7] One of the key mechanisms underlying this activity is the modulation of γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the mammalian brain.[5] Specifically, compounds like 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid have been investigated for their potential to enhance GABAergic neurotransmission, which is a therapeutic strategy for conditions like epilepsy.[5] The trifluoroacetyl group is thought to enhance the binding affinity of these compounds to allosteric sites on the GABAᴀ receptor, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, thus reducing neuronal excitability.[5]

Caption: Proposed mechanism of GABAergic modulation by trifluoroacetyl piperidines.

Anti-inflammatory and Analgesic Effects

Research has also explored the potential of N-heterocyclic trifluoroacetamides, including those with a piperidine core, as anti-inflammatory and analgesic agents.[8] The mechanism of action is likely multifactorial but may involve the inhibition of key inflammatory mediators. For instance, some piperidine derivatives have been shown to downregulate the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), as well as matrix metalloproteinases (MMPs) that contribute to tissue degradation in inflammatory conditions.[9] The anti-inflammatory effects of these compounds are often evaluated in animal models such as the carrageenan-induced paw edema test.[8]

Anticancer Potential: Targeting Cancer Cell Proliferation

The piperidine scaffold is present in a number of anticancer drugs, and there is growing interest in the development of novel piperidine derivatives with antiproliferative activity.[2][10] While research specifically on trifluoroacetyl piperidines in oncology is still emerging, the known properties of the trifluoromethyl group, such as enhanced lipophilicity and metabolic stability, make them attractive candidates for anticancer drug design.[3] The anticancer activity of piperidine derivatives can be mediated through various mechanisms, including the inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and NF-κB pathways.[10]

Enzyme Inhibition: A Promising Avenue for Drug Discovery

Trifluoroacetyl piperidines have also been investigated as inhibitors of various enzymes. The trifluoroacetyl group can act as a bioisostere for other functional groups and can form strong interactions with the active sites of enzymes. For example, piperidine derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[11] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The development of highly selective and potent enzyme inhibitors is an active area of research for trifluoroacetyl piperidines.

Chapter 3: Therapeutic Applications and Future Perspectives

Neurological Disorders: Epilepsy and Beyond

Given their ability to modulate GABAergic neurotransmission, trifluoroacetyl piperidines hold promise for the treatment of epilepsy and other neurological disorders characterized by neuronal hyperexcitability, such as anxiety and certain types of pain.[5] Further research is needed to optimize the potency, selectivity, and pharmacokinetic properties of these compounds for CNS applications.

Inflammatory Diseases: From Arthritis to Neuroinflammation

The anti-inflammatory properties of trifluoroacetyl piperidines suggest their potential use in a range of inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.[8] Moreover, given their potential to cross the blood-brain barrier, they could also be explored for the treatment of neuroinflammatory conditions.

Oncology: A Scaffold for Novel Anticancer Agents

The development of novel anticancer agents is a critical area of medical research. The unique properties of the trifluoroacetyl piperidine scaffold make it an attractive starting point for the design of new drugs targeting various types of cancer.[3][10] Future studies should focus on identifying the specific molecular targets of these compounds in cancer cells and evaluating their efficacy in preclinical cancer models.

Challenges and Future Directions in the Development of Trifluoroacetyl Piperidine-Based Therapeutics

While promising, the development of trifluoroacetyl piperidines into clinically successful drugs faces several challenges. These include optimizing their target selectivity to minimize off-target effects, ensuring favorable pharmacokinetic and safety profiles, and developing cost-effective and scalable synthetic routes. Future research should focus on detailed structure-activity relationship (SAR) studies to guide the design of more potent and selective compounds.

Chapter 4: Experimental Protocols for Assessing Biological Activity

In Vitro Assays

-

Preparation of Synaptic Membranes: Homogenize rat cerebral cortex tissue in a buffered sucrose solution. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Pellet the synaptic membranes by high-speed centrifugation.

-

Binding Assay: Incubate the synaptic membranes with a radiolabeled GABA receptor ligand (e.g., [³H]muscimol) in the presence and absence of varying concentrations of the trifluoroacetyl piperidine test compound.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

-

Animal Model: Use male Wistar rats weighing 150-200g.

-

Compound Administration: Administer the trifluoroacetyl piperidine test compound or a vehicle control orally or intraperitoneally.

-

Induction of Inflammation: After a set pre-treatment time, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the test compound compared to the vehicle control group.

Caption: Workflow for in vitro assessment of anti-inflammatory activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the trifluoroacetyl piperidine test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value of the test compound.

In Vivo Models

For more comprehensive evaluation, in vivo animal models are employed. For CNS activity, models of epilepsy (e.g., pentylenetetrazole-induced seizures) are used. For anticancer activity, xenograft models where human cancer cells are implanted into immunocompromised mice are common.

Data Analysis and Interpretation

The data obtained from these assays are analyzed to determine key parameters such as IC₅₀ (the half-maximal inhibitory concentration) and EC₅₀ (the half-maximal effective concentration).[12][13][14] These values are crucial for comparing the potency of different compounds and for guiding further drug development efforts.

Chapter 5: Data Summary and Structure-Activity Relationships

Table summarizing the biological activities and available quantitative data of representative trifluoroacetyl piperidines.

| Compound | Biological Activity | Target/Assay | Quantitative Data (e.g., IC₅₀) | Reference |

| 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid | Anticonvulsant | GABA Receptor Modulation | Not specified | [5] |

| N-heterocyclic trifluoroacetamides | Anti-inflammatory, Analgesic | Carrageenan-induced edema, Hot plate test | Significant activity observed | [8] |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Acetylcholinesterase Inhibition | In vitro AChE assay | IC₅₀ = 5.7 nM | [11] |

Note: This table is illustrative and should be populated with more specific data as it becomes available in the literature.

Discussion of Structure-Activity Relationships (SAR): How chemical modifications impact biological effects.

Understanding the structure-activity relationship (SAR) is fundamental to rational drug design. For trifluoroacetyl piperidines, SAR studies would involve synthesizing a series of analogues with systematic modifications to the piperidine ring and the trifluoroacetyl group and evaluating their impact on biological activity. For example, the position of the trifluoroacetyl group on the piperidine ring, the presence of other substituents, and the stereochemistry of the molecule can all have a profound effect on potency and selectivity.[5]

Conclusion

Trifluoroacetyl piperidines represent a versatile and promising class of compounds with a wide range of biological activities. Their ability to modulate key biological targets in the CNS and in inflammatory and cancer-related pathways makes them attractive candidates for further drug discovery and development. This guide has provided a technical overview of their known activities, mechanisms of action, and the experimental approaches used for their evaluation. Continued research in this area, with a focus on detailed mechanistic studies and SAR-guided optimization, is likely to lead to the discovery of novel and effective therapeutic agents.

References

-

N-trifluoroacetyl derivatives as pharmacological agents. V. Evaluation of antiinflammatory and antimicrobial activities of some N-heterocyclic trifluoroacetamides - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

-

Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (n.d.). Retrieved January 18, 2026, from [Link]

-

Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). Retrieved January 18, 2026, from [Link]

-

Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) - OUCI. (n.d.). Retrieved January 18, 2026, from [Link]

-

(PDF) Antimicrobial and antioxidant activities of piperidine derivatives - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

-

IC 50 values for the inhibition of ACE by compounds 1-13 | Download Table - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives - Journal of Clinical Medicine of Kazakhstan. (n.d.). Retrieved January 18, 2026, from [Link]

-

The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

- CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative - Google Patents. (n.d.).

-

Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

-

Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

-

Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

-

Piperine inhibit inflammation, alveolar bone loss and collagen fibers breakdown in a rat periodontitis model - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

-

The IC 50 values, K i constants and inhibition types determined for... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

IC 50 values for the inhibition of ACE by compounds 5-14, and their... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

- 1. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) [ouci.dntb.gov.ua]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative - Google Patents [patents.google.com]

- 7. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 8. N-trifluoroacetyl derivatives as pharmacological agents. V. Evaluation of antiinflammatory and antimicrobial activities of some N-heterocyclic trifluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperine inhibit inflammation, alveolar bone loss and collagen fibers breakdown in a rat periodontitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Piperidine Scaffold in Modern Drug Discovery: A Deep Dive into the Structure-Activity Relationship of 2,2,2-trifluoro-N-(piperidin-4-yl)acetamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved drugs and biologically active natural products. Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it a privileged scaffold in drug design. This technical guide provides a detailed exploration of the structure-activity relationship (SAR) of a specific, yet broadly relevant, piperidine derivative: 2,2,2-trifluoro-N-(piperidin-4-yl)acetamide. While direct and exhaustive SAR studies on this exact molecule are not extensively published, by examining related analogs and the known effects of its constituent fragments, we can construct a robust and predictive SAR model. This guide will delve into the synthesis, potential biological targets, and the intricate interplay between structural modifications and biological activity, offering valuable insights for the rational design of novel therapeutics.

Introduction: The Significance of the Piperidine Core and Fluorine in Medicinal Chemistry

The piperidine motif is one of the most frequently encountered nitrogen-containing heterocycles in pharmaceuticals.[1] Its ubiquity stems from its ability to serve as a versatile scaffold, allowing for the precise positioning of pharmacophoric elements in three-dimensional space to optimize interactions with biological targets.[2] Furthermore, the piperidine nitrogen can be protonated at physiological pH, enabling the formation of crucial salt-bridge interactions with target proteins.

The introduction of fluorine into drug candidates has become a powerful strategy in modern medicinal chemistry. The trifluoromethyl group (CF3), in particular, can profoundly influence a molecule's physicochemical and biological properties.[3] It is highly electronegative and lipophilic, which can enhance membrane permeability and metabolic stability.[3] Crucially, the trifluoroacetyl group can act as an electrophilic "warhead," capable of forming covalent bonds with nucleophilic residues, such as serine, in the active sites of enzymes.[4] This covalent inhibition mechanism can lead to potent and long-lasting pharmacological effects.

This guide will focus on the convergence of these two key medicinal chemistry components in the form of this compound. We will explore its synthetic accessibility and dissect the likely SAR based on modifications to its three primary components: the piperidine ring, the trifluoroacetyl group, and the central amide linker.

Synthetic Strategies

The synthesis of this compound and its analogs is generally straightforward, allowing for the rapid generation of compound libraries for SAR studies. The primary route involves the acylation of a substituted 4-aminopiperidine with a trifluoroacetylating agent.

General Synthetic Protocol: Trifluoroacetylation of 4-Aminopiperidine

A common method for the synthesis of the parent compound is the reaction of 4-amino-1-Boc-piperidine with trifluoroacetic anhydride, followed by deprotection of the Boc group. This approach allows for the introduction of various substituents on the piperidine nitrogen after deprotection.

Step-by-step Methodology:

-

Protection: Commercially available 4-aminopiperidine is first protected with a suitable protecting group, such as the tert-butyloxycarbonyl (Boc) group, to prevent side reactions at the piperidine nitrogen.

-

Acylation: The protected 4-aminopiperidine is then reacted with trifluoroacetic anhydride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane at 0°C to room temperature.

-

Deprotection: The Boc protecting group is subsequently removed under acidic conditions, typically with trifluoroacetic acid or hydrochloric acid in a suitable solvent, to yield the desired this compound.

-

N-Substitution (Optional): The resulting secondary amine on the piperidine ring can be further functionalized through reductive amination or nucleophilic substitution to introduce a diverse range of substituents for SAR exploration.

Diagram of the General Synthetic Workflow:

Caption: General synthetic route to this compound and its N-substituted analogs.

Potential Biological Targets and the Inferred Structure-Activity Relationship

While a definitive biological target for this compound is not established in the public domain, its structural features suggest several plausible enzyme families it might inhibit, most notably serine hydrolases. The trifluoroacetyl group can act as a potent electrophile, rendering the amide carbonyl susceptible to nucleophilic attack by a serine residue in an enzyme's active site, leading to covalent inhibition. A prime example of a relevant target class is Fatty Acid Amide Hydrolase (FAAH) , a serine hydrolase that plays a crucial role in the endocannabinoid system.[4][5]

Hypothetical SAR at a Serine Hydrolase Target (e.g., FAAH)

We will build a hypothetical SAR model based on the assumption that this compound acts as a covalent inhibitor of a serine hydrolase.

Logical Relationship of SAR Exploration:

Caption: Key areas for SAR exploration on the this compound scaffold.

Modifications of the Piperidine Ring

The piperidine ring offers two primary sites for modification: the nitrogen atom (N1) and the carbon atoms of the ring.

-

N-Substitution (R1): This is the most common and synthetically accessible point of diversification. The nature of the substituent at the N1 position can profoundly impact potency, selectivity, and pharmacokinetic (ADME) properties.

-

Small Alkyl Groups: Introduction of small alkyl groups (e.g., methyl, ethyl) can modulate basicity and lipophilicity.

-

Aromatic and Heteroaromatic Rings: Appending aryl or heteroaryl moieties can introduce opportunities for π-π stacking or other specific interactions within the enzyme's binding pocket. For example, in a series of piperazine amides developed as JNK inhibitors, the introduction of a 3-methyl-substituted phenyl group was found to be beneficial for potency.[6]

-

Functionalized Side Chains: Incorporating polar functional groups (e.g., hydroxyl, ether, amide) can improve solubility and provide additional hydrogen bonding opportunities.

-

-

Ring Substitution: Substitution on the carbon atoms of the piperidine ring can be used to probe the steric and conformational requirements of the binding site.

-

Methyl Substitution: As seen in some chemical catalogs, derivatives such as 2,2,2-trifluoro-N-(2-methyl-5-(p-tolyl)piperidin-3-yl)acetamide are available, suggesting that substitutions on the piperidine ring are synthetically feasible.[7] The stereochemistry of these substituents would be critical, as different diastereomers would orient the trifluoroacetamide moiety differently within the binding pocket.

-

Table 1: Hypothetical SAR of Piperidine Ring Modifications

| Modification Site | Substituent (R) | Expected Impact on Activity | Rationale |

| Piperidine N1 | H | Baseline activity, potential for poor PK | Unsubstituted amine may be too polar and susceptible to metabolism. |

| Small Alkyl (e.g., -CH3) | Potentially increased potency and improved PK | Increased lipophilicity can enhance cell permeability. | |

| Benzyl | Variable, dependent on target | Can introduce favorable hydrophobic interactions. | |

| (Hetero)aryl | Potentially significant increase in potency | Can engage in specific π-stacking or hydrogen bonding interactions. | |

| Piperidine C2/C6 | Methyl | Stereochemistry dependent | Can provide positive or negative steric interactions within the binding pocket. |

| Piperidine C3/C5 | Fluoro | May alter pKa and conformation | Fluorine can act as a hydrogen bond acceptor and influence metabolic stability. |

Modifications of the Trifluoroacetyl Group

The trifluoroacetyl group is the key electrophilic component responsible for covalent modification.

-

Replacement with other Acyl Groups: Replacing the trifluoroacetyl group with a simple acetyl group would likely abolish covalent inhibition and drastically reduce potency, highlighting the importance of the electron-withdrawing fluorine atoms.

-

Alternative Electrophiles: Other electrophilic "warheads" could be explored, such as α-ketoamides or Michael acceptors, to modulate the reactivity and selectivity of the inhibitor.

Modifications of the Amide Linker

The amide bond plays a crucial role in orienting the piperidine and trifluoroacetyl groups and can participate in hydrogen bonding interactions with the target protein.

-

Conformational Restriction: Incorporating the amide into a cyclic structure or introducing bulky substituents nearby could restrict its conformational freedom, potentially locking it into a more bioactive conformation.

-

Isosteric Replacement: Replacing the amide with a bioisostere, such as a reverse amide or a triazole, could alter the hydrogen bonding pattern and metabolic stability.

Experimental Protocols for Biological Evaluation

To elucidate the SAR of novel this compound analogs, a robust and systematic biological evaluation cascade is essential.

Primary Enzyme Inhibition Assay (e.g., FAAH)

This assay is designed to determine the potency (IC50) of the synthesized compounds against the target enzyme.

Step-by-step Methodology:

-

Enzyme and Substrate Preparation: Recombinant human FAAH and a fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin) are prepared in a suitable assay buffer.

-

Compound Preparation: Test compounds are serially diluted in DMSO to generate a range of concentrations.

-

Assay Procedure: The enzyme is pre-incubated with the test compounds for a defined period (e.g., 30 minutes) to allow for covalent modification. The enzymatic reaction is then initiated by the addition of the substrate.

-

Data Acquisition: The fluorescence intensity is measured over time using a plate reader. The rate of substrate hydrolysis is calculated from the linear portion of the progress curves.

-

Data Analysis: The percent inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cellular Activity Assay

This assay assesses the ability of the compounds to inhibit the target enzyme in a more physiologically relevant cellular context.

Step-by-step Methodology:

-

Cell Culture: A suitable cell line endogenously expressing the target enzyme (e.g., a human neuroblastoma cell line for FAAH) is cultured to confluency.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specific duration.

-

Cell Lysis and Activity Measurement: The cells are lysed, and the enzymatic activity in the lysate is measured using the same protocol as the primary enzyme inhibition assay.

-

Data Analysis: The cellular IC50 is determined as described above.

In Vivo Pharmacokinetic and Efficacy Studies

Promising compounds with good in vitro and cellular potency should be advanced to in vivo studies in animal models (e.g., rodents) to assess their pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and their efficacy in a relevant disease model.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent and selective enzyme inhibitors, particularly for the serine hydrolase family. While a comprehensive SAR for this specific molecule is not yet publicly available, by leveraging our understanding of the individual contributions of the piperidine ring, the trifluoroacetyl group, and the amide linker, we can rationally design and synthesize novel analogs with improved therapeutic potential. Future work should focus on synthesizing a focused library of compounds based on the hypothetical SAR presented in this guide and evaluating them against a panel of relevant biological targets. This systematic approach will undoubtedly lead to a deeper understanding of the SAR of this important chemical scaffold and may ultimately yield novel drug candidates for a range of diseases.

References

-

PubMed. (n.d.). Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Retrieved from [Link]

-

PubMed. (n.d.). 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid Receptor Agonists for CNS Indications: Identifying Clinical Candidates. Retrieved from [Link]

-

PubMed Central. (n.d.). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Retrieved from [Link]

-

PubMed. (n.d.). Amides from Piper capense with CNS activity - a preliminary SAR analysis. Retrieved from [Link]

-

PubMed. (n.d.). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Retrieved from [Link]

-

PubMed. (n.d.). Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. Retrieved from [Link]

-

PubMed. (n.d.). Design and synthesis of 3,3-piperidine hydroxamate analogs as selective TACE inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing trifluoro acetyl substituted ring amine and its derivative.

-

PubMed. (n.d.). Piperidine and Piperazine Inhibitors of Fatty Acid Amide Hydrolase Targeting Excitotoxic Pathology. Retrieved from [Link]

-

PubMed. (n.d.). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. Retrieved from [Link]

-

Proceedings of the National Academy of Sciences. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Retrieved from [Link]

-

PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

-

PubMed. (n.d.). Trifluoroacetyl as an orthogonal protecting group for guanidines. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amides from Piper capense with CNS Activity – A Preliminary SAR Analysis [mdpi.com]

An In-Depth Technical Guide to 2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide (CAS Number: 97181-51-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, associated hazards, and handling protocols for 2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide. As a key building block in medicinal chemistry, understanding the characteristics of this compound is crucial for its safe and effective application in research and drug development.

Chemical Identity and Molecular Structure

CAS Number: 97181-51-6

Chemical Name: this compound

Molecular Formula: C₇H₁₁F₃N₂O

Molecular Weight: 196.17 g/mol

Structure:

Caption: Molecular structure of this compound.

The molecule features a piperidine ring, a common scaffold in pharmaceuticals, functionalized at the 4-position with a trifluoroacetamide group. The presence of the trifluoromethyl group can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets.

Physicochemical Properties

| Property | Value (for 2,2,2-Trifluoroacetamide) | Reference |

| Physical State | Powder Solid | [1] |

| Appearance | Beige | [1] |

| Melting Point | 59 - 70 °C | [1] |

| Boiling Point | 162 - 164 °C | [1] |

| Water Solubility | Soluble | [1] |

| log Pow | 0.725 | [2] |

Note: These values are for a related compound and should be used as an estimation only. Experimental determination of these properties for this compound is recommended.

Hazard Identification and Safety Precautions

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the hazard information is extrapolated from data on 2,2,2-Trifluoroacetamide. Researchers must handle this compound with the assumption that it possesses similar or greater hazards.

GHS Classification

Based on the data for 2,2,2-Trifluoroacetamide, the following GHS classifications are anticipated:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (May cause respiratory irritation)[1]

Signal Word: Warning[1]

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

First-Aid Measures

-

After inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

After skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]

-

After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

After ingestion: Clean mouth with water. Get medical attention.[1]

Firefighting Measures

-

Suitable extinguishing media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[1]

-

Specific hazards arising from the chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[2]

-

Protective equipment for firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.[1]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]